2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of interest due to its potential applications in organic synthesis, particularly in cross-coupling reactions. The presence of both fluorine and iodine atoms on the phenyl ring makes it a versatile intermediate for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Halogenation: The starting material, 3-methylphenol, undergoes halogenation to introduce the fluorine and iodine atoms at the 2 and 6 positions, respectively.
Borylation: The halogenated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Cross-Coupling Reactions: The boron atom in the dioxaborolane ring makes this compound an excellent candidate for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Aryl Derivatives: Formed through cross-coupling reactions.
Functionalized Phenyl Compounds: Resulting from substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.
Industry
Material Science: Employed in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a reagent in chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with various substrates, facilitating their transformation. The presence of fluorine and iodine atoms enhances the compound’s reactivity and selectivity in these processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
The unique combination of fluorine, iodine, and a methyl group on the phenyl ring, along with the dioxaborolane moiety, makes 2-(2-Fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane particularly versatile in organic synthesis. Its ability to undergo both substitution and cross-coupling reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H17BFIO2 |
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Molecular Weight |
361.99 g/mol |
IUPAC Name |
2-(2-fluoro-6-iodo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BFIO2/c1-8-6-7-9(16)10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
InChI Key |
FXGHRDMLNOAVRH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)I |
Origin of Product |
United States |
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